molecular formula C11H11N3O6 B1282165 (3,4-Dinitrophenyl)(morpholino)methanone CAS No. 65003-28-3

(3,4-Dinitrophenyl)(morpholino)methanone

Cat. No. B1282165
CAS RN: 65003-28-3
M. Wt: 281.22 g/mol
InChI Key: ZXZLWWJIFPMIJL-UHFFFAOYSA-N
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Patent
US08778936B2

Procedure details

4-(3,4-Dinitro-benzyl)-niorpholme (2.815 kg, 10.53 mol, 1.O wt) and methanol (12.00 L, 4.3 vol) were charged to a flask under nitrogen and heated to 65 to 7O° C. The temperature was maintained until complete dissolution. The mixture was then cooled to and aged at 0 to 5° C. for 1 hour. The solids were isolated by filtration. The filter-cake was washed with methanol (2×1.50 L, 2×0.5 vol) and dried under vacuum at 35 to 45° C. to give 4-(3,4-dinitro-benzyl)-morpholine (2.353 Kg, 83.5% based on input Stage 2, 82.5% overall yield based on total input Stage 1 material) as a yellow solid.
Quantity
2.815 kg
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=O)[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])([O-:3])=[O:2]>CO>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH2:13][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.815 kg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCOCC1
Name
Quantity
12 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 65 to 7O° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained until complete dissolution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to and
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
WASH
Type
WASH
Details
The filter-cake was washed with methanol (2×1.50 L, 2×0.5 vol)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 35 to 45° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.353 kg
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.